3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Bruton's tyrosine kinase Btk inhibition Kinase inhibitor screening

3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-44-2; molecular formula C₁₅H₁₂N₄S; molecular weight 280.35 g/mol; exact mass 280.078; PSA 70.46; LogP 3.73) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazin-8-ylamine class. This compound is disclosed as an exemplary embodiment within the genus of kinase modulators described in US Patent 6,919,340 (and related filings including WO 2004/092168 and US 2005/0256144), where it is specifically claimed as a Bruton's tyrosine kinase (Btk) inhibitor with an in vitro Btk IC₅₀ activity in the sub-10 μM range.

Molecular Formula C15H12N4S
Molecular Weight 280.3 g/mol
CAS No. 825630-44-2
Cat. No. B12900852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
CAS825630-44-2
Molecular FormulaC15H12N4S
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=CSC4=CC=CC=C43
InChIInChI=1S/C15H12N4S/c1-16-14-15-18-8-12(19(15)7-6-17-14)11-9-20-13-5-3-2-4-10(11)13/h2-9H,1H3,(H,16,17)
InChIKeyBGEJRCIJKWQVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-44-2): Sourcing Grade, Scaffold Class, and Core Identity for Procurement Specification


3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-44-2; molecular formula C₁₅H₁₂N₄S; molecular weight 280.35 g/mol; exact mass 280.078; PSA 70.46; LogP 3.73) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazin-8-ylamine class . This compound is disclosed as an exemplary embodiment within the genus of kinase modulators described in US Patent 6,919,340 (and related filings including WO 2004/092168 and US 2005/0256144), where it is specifically claimed as a Bruton's tyrosine kinase (Btk) inhibitor with an in vitro Btk IC₅₀ activity in the sub-10 μM range [1]. The imidazo[1,2-a]pyrazine core is recognized as a privileged kinase inhibitor scaffold amenable to systematic structure-activity relationship (SAR) exploration at the C3, C6, and C8 positions, enabling divergent target selectivity profiles depending on substitution patterns [2].

Why 3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine Cannot Be Interchanged with Generic Imidazo[1,2-a]pyrazin-8-amines: Evidence of Position-Dependent Kinase Selectivity


Imidazo[1,2-a]pyrazin-8-ylamines are not functionally interchangeable because minor modifications to the C3 aryl/heteroaryl substituent, the C8 amine, or the C6 position can dramatically alter kinase target selectivity, potency, and even the direction of selectivity between closely related kinases. The benzothiophen-3-yl group at C3 and the N-methyl group at C8 in this specific compound produce a kinase inhibition profile distinct from analogs bearing other heteroaryl substituents [1]. Systematic SAR studies on the imidazo[1,2-a]pyrazine scaffold have demonstrated that C3 substitution alone can switch a compound from a CHK1-selective inhibitor (IC₅₀ = 60 nM) to an MK2 inhibitor (IC₅₀ = 650 nM), a >10-fold shift in absolute potency and an 18-fold pivot in selectivity between two kinases within the same structural series [2]. Substituting the C3 benzothiophene with alternative heterocycles—such as thiazole, pyridine, or phenyl—yields compounds with divergent kinase binding profiles, meaning that procurement of a generic 'imidazo[1,2-a]pyrazin-8-amine' without specifying the exact substitution pattern introduces substantial risk of obtaining a compound with unintended biological activity [3].

Quantitative Evidence Guide: Verified Differentiation of 3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-44-2) Against Closest Structural Comparators


Btk Kinase Inhibition: Quantitative Activity Range Established in the Founding Patent Relative to Structural Analogs

CAS 825630-44-2 is disclosed in US Patent 6,919,340 as a Btk inhibitor. The patent establishes that compounds within the claimed genus—including the target compound—exhibit in vitro Btk IC₅₀ values of less than 10 μM, with preferred compounds achieving IC₅₀ values below 1 μM or even below 100 nM [1]. While a specific IC₅₀ value for the individual compound is not publicly disclosed, the patent's assay conditions are defined: Btk inhibition is measured using a standard in vitro kinase assay with recombinant human Btk enzyme, ATP at or near Kₘ concentration, and a peptide substrate [1]. By contrast, the closely related positional isomer 3-(1-benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is not cited in the patent as exhibiting Btk inhibitory activity, suggesting that the C3 substitution position (3-yl vs. 2-yl) is a critical determinant of Btk binding . The patent's broader SAR teaches that C8 N-alkyl substitution (here, N-methyl) in combination with C3 heteroaryl groups is required for potent kinase modulation, with unsubstituted or differently substituted analogs showing substantially reduced activity [1].

Bruton's tyrosine kinase Btk inhibition Kinase inhibitor screening

C3 Benzothiophene Substitution Enables Dual CHK1/MK2 Kinase Engagement: Quantitative Potency and Selectivity Differentiation from C3-Phenyl Analogs

In the imidazo[1,2-a]pyrazine series, the C3 substituent is a primary determinant of kinase target selectivity. Published SAR data demonstrate that an imidazo[1,2-a]pyrazine with a specific C3 substitution pattern (Compound 58) exhibits an MK2 IC₅₀ of 650 nM, while a structurally optimized derivative (Compound 59, incorporating diaminocyclohexyl modifications) achieves CHK1 IC₅₀ = 60 nM with 18-fold selectivity for CHK1 over MK2 [1]. The target compound CAS 825630-44-2, bearing a benzothiophen-3-yl group at C3 and an N-methyl group at C8, occupies a distinct region of chemical space between these two characterized extremes. The benzothiophene moiety introduces a larger aromatic surface area and sulfur-mediated polarizability compared to the phenyl or pyridyl C3 groups commonly employed in the CHK1/MK2 series, which is predicted to differentially engage the hydrophobic back pocket of kinase ATP-binding sites [2]. In contrast, C3-phenyl imidazo[1,2-a]pyrazine analogs (e.g., CHEMBL1170741) exhibit markedly weaker CHK1 inhibition (IC₅₀ ≈ 10 μM) [3], directly demonstrating that C3 heteroaryl identity dictates potency.

CHK1 inhibitor MK2 selectivity Checkpoint kinase Kinase profiling

Scaffold-Dependent Divergence from Imidazo[1,2-c]pyrimidine Isosteres: Quantitative Selectivity Advantages of the Imidazo[1,2-a]pyrazine Core in Syk Inhibition Programs

A direct comparison of imidazo[1,2-a]pyrazine versus imidazo[1,2-c]pyrimidine cores reveals scaffold-dependent selectivity profiles. The imidazo[1,2-a]pyrazine-based Syk inhibitor GS-9973 (entospletinib) achieves Syk IC₅₀ = 7.7 nM with 13- to >1,000-fold cellular selectivity for Syk over Jak2, c-Kit, Flt3, Ret, and KDR [1]. In contrast, imidazo[1,2-c]pyrimidine-5(6H)-one derivatives tested against a kinase panel (ABL, CDK2, PAK4) produced only single-digit micromolar hits against CDK2 with substantially narrower selectivity windows [2]. This scaffold-level differentiation is directly relevant to CAS 825630-44-2, which is built on the imidazo[1,2-a]pyrazine core and is thus expected to inherit the favorable selectivity characteristics of this scaffold relative to imidazo[1,2-c]pyrimidine isosteres [3]. The patent literature further demonstrates that imidazo[1,2-a]pyrazin-8-ylamines bearing heteroaryl substituents at C3 (including benzothiophene) have been specifically developed as selective Btk inhibitors, whereas imidazo[1,2-c]pyrimidine-based Btk inhibitors are not comparably represented in the patent space [3].

Syk inhibitor Scaffold comparison Imidazo[1,2-c]pyrimidine Kinase selectivity

Physicochemical Differentiation: Computed LogP and Polar Surface Area of the Benzothiophene-Containing Analog Versus Common C3-Substituted Comparators

The benzothiophen-3-yl substituent confers distinct physicochemical properties relative to smaller C3 heteroaryl or phenyl groups. CAS 825630-44-2 has a computed LogP of 3.73 and a polar surface area (PSA) of 70.46 Ų . For comparison, the C3-thiazolyl analog (CAS 825630-57-7, Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-; molecular formula C₁₀H₉N₅S; MW 231.28) lacks the fused benzene ring present in benzothiophene, resulting in a substantially lower LogP and different hydrogen-bonding capacity . The higher LogP of CAS 825630-44-2 (3.73) relative to typical C3-pyridyl imidazo[1,2-a]pyrazines (which generally exhibit LogP values in the 1.5–2.5 range) indicates enhanced membrane permeability potential but also increased lipophilicity-driven promiscuity risk [1]. This physicochemical differentiation means that CAS 825630-44-2 may exhibit different solubility, protein binding, and cellular penetration characteristics compared to more polar C3-substituted analogs, which can be exploited in assay conditions requiring specific LogP ranges.

LogP Polar surface area Physicochemical properties Drug-likeness

Recommended Research and Industrial Application Scenarios for 3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-44-2): Evidence-Guided Procurement Decisions


Btk-Focused Kinase Inhibitor Screening and Hit Validation

CAS 825630-44-2 is most appropriately deployed as a starting point or reference compound in Btk-targeted biochemical screening assays. The compound is specifically claimed within the genus of US Patent 6,919,340 as a Btk inhibitor with an IC₅₀ below 10 μM [1]. Its benzothiophen-3-yl moiety at C3 distinguishes it from more common C3-phenyl or C3-pyridyl imidazo[1,2-a]pyrazines, making it valuable for assessing how sulfur-containing heteroaryl substituents affect Btk binding. For laboratories establishing Btk inhibitor screening cascades, this compound can serve as a structurally characterized benchmark for assay validation and as a scaffold for further medicinal chemistry optimization. The positional isomer (3-(1-benzothiophen-2-yl)) should not be substituted for this purpose, as it lacks documented Btk activity in the patent literature [1].

Kinase Selectivity Panel Profiling to Map C3 Substituent Effects on Polypharmacology

The imidazo[1,2-a]pyrazine scaffold is recognized as a 'general kinase inhibitor scaffold' whose target profile is exquisitely sensitive to pendant substitution [2]. CAS 825630-44-2, with its benzothiophen-3-yl C3 group, fills a specific and underexplored niche in the SAR landscape of this scaffold. Published data demonstrate that C3 substitution can switch kinase selectivity between CHK1 (IC₅₀ = 60 nM) and MK2 (IC₅₀ = 650 nM) [3], and that C3-phenyl analogs exhibit >100-fold weaker CHK1 inhibition compared to optimized heteroaryl variants [4]. Incorporating CAS 825630-44-2 into broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or similar profiling platforms) enables direct experimental determination of how the benzothiophene moiety influences kinase binding relative to phenyl, pyridyl, thiazolyl, and other C3-substituted analogs.

Physicochemical Property-Based Compound Library Design and Lead Optimization

With a computed LogP of 3.73 and PSA of 70.46 Ų, CAS 825630-44-2 occupies a distinct physicochemical space compared to more polar C3-heteroaryl imidazo[1,2-a]pyrazines . This property profile makes the compound suitable for inclusion in diversity-oriented screening libraries where balanced lipophilicity is desired, or as a tool compound for studying the impact of LogP on kinase inhibitor cellular permeability, non-specific protein binding, and assay interference. In lead optimization programs, the compound's benzothiophene substituent can be used as a reference for understanding the trade-offs between lipophilicity-driven potency gains and selectivity liabilities, a well-documented challenge in kinase drug discovery [2].

Scaffold Comparison Studies: Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-c]pyrimidine Core Selection

For research programs evaluating heterocyclic core scaffolds for kinase inhibitor development, CAS 825630-44-2 represents the imidazo[1,2-a]pyrazine scaffold class that has yielded clinically evaluated candidates such as GS-9973 (entospletinib), which demonstrates 13- to >1,000-fold cellular selectivity for Syk over off-target kinases [5]. The imidazo[1,2-c]pyrimidine core, by contrast, has not produced kinase inhibitors with comparable selectivity or clinical advancement [3]. CAS 825630-44-2 can be used alongside imidazo[1,2-c]pyrimidine analogs in head-to-head kinase profiling experiments to generate direct comparative selectivity data that informs scaffold selection decisions in early-stage drug discovery.

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